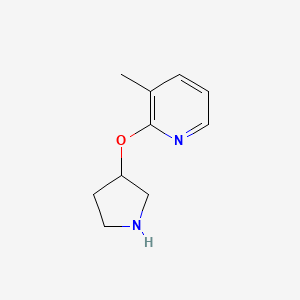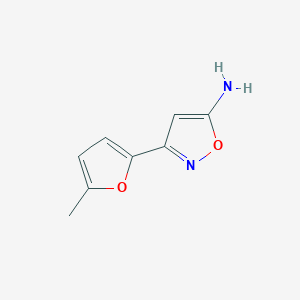![molecular formula C14H25NO2 B13595820 tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)
tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability. The presence of the azabicyclo[3.1.1]heptane framework adds to its structural complexity, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bulky substituents on biological activity. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the azabicyclo[3.1.1]heptane framework may impart specific biological activities that are of interest in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications in material science and catalysis.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The bulky tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The azabicyclo[3.1.1]heptane framework may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-azabicyclo[3.1.1]heptane-1-carboxylate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
Propan-2-yl 3-azabicyclo[3.1.1]heptane-1-carboxylate: Lacks the tert-butyl group, which can influence its stability and reactivity.
Uniqueness
Tert-butyl 5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of both the tert-butyl and propan-2-yl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H25NO2 |
|---|---|
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
tert-butyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C14H25NO2/c1-10(2)13-6-14(7-13,9-15-8-13)11(16)17-12(3,4)5/h10,15H,6-9H2,1-5H3 |
Clave InChI |
SRQIDDRZWOHTFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CC(C1)(CNC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
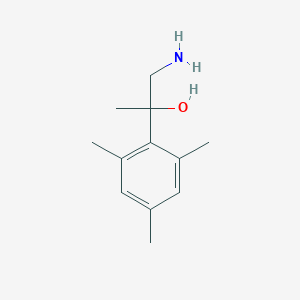
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
amine](/img/structure/B13595772.png)

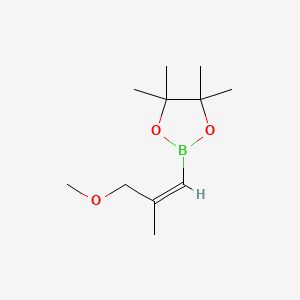


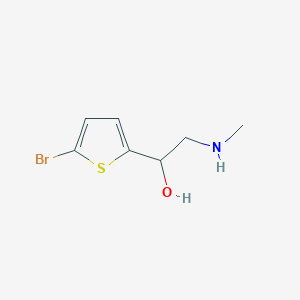

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)
